Iodocyclopentane (CAS 1556-18-9) is a highly reactive, five-membered cyclic alkyl halide utilized as a cyclopentyl-transfer reagent and radical precursor in advanced organic synthesis . Characterized by a weak carbon-iodine bond and the relatively low steric hindrance of its planar-like cyclopentyl ring, it excels in both bimolecular nucleophilic substitution (SN2) and single-electron transfer (SET) pathways. For industrial and pharmaceutical procurement, iodocyclopentane is selected when mild conditions, rapid kinetics, and high yields are required for introducing a cyclopentyl moiety, especially in the synthesis of active pharmaceutical ingredients (APIs) and complex organometallic intermediates.
Attempting to substitute iodocyclopentane with cheaper analogs like bromocyclopentane or closely related homologs like cyclohexyl iodide frequently compromises process efficiency. Bromocyclopentane possesses a significantly higher bond dissociation energy, demanding harsher reaction conditions, extended heating times, or the addition of iodide catalysts to achieve acceptable conversion rates in cross-coupling and SN2 reactions [1]. Meanwhile, substituting with cyclohexyl iodide introduces severe steric and torsional strain during the transition state due to axial interactions in the chair conformation. This structural difference dramatically suppresses reaction rates in both nucleophilic substitutions and halogen-atom transfer (XAT) radical processes [2]. Consequently, using these generic alternatives often leads to incomplete conversions, lower isolated yields, and increased purification burdens.
In photoredox and radical-mediated pathways, the ring size of the cyclic halide critically dictates the reaction rate. Kinetic evaluations of XAT processes reveal that cyclopentyl iodide reacts significantly faster than its six-membered homolog. Specifically, cyclohexyl iodide exhibits a 4.5-fold decrease in reactivity compared to cyclopentyl iodide. This sharp drop is attributed to the deactivating torsional effects and conformational rigidity of the cyclohexane chair, which are absent in the more flexible cyclopentyl system [1].
| Evidence Dimension | XAT reaction rate relative difference |
| Target Compound Data | Baseline reference rate (1.0x) |
| Comparator Or Baseline | Cyclohexyl iodide (4.5-fold slower reactivity) |
| Quantified Difference | 4.5x higher reactivity for the cyclopentyl system |
| Conditions | XAT from alkyl iodides to α-aminoalkyl radicals |
For procurement in photoredox and radical chemistry, selecting the cyclopentyl iodide ensures rapid radical generation, minimizing side reactions and maximizing overall yield.
The leaving group ability directly impacts the efficiency of transition-metal-catalyzed cross-couplings. In palladium-catalyzed intermolecular Heck reactions with styrene, iodocyclopentane demonstrates superior reactivity over bromocyclopentane. Under identical catalytic conditions, iodocyclopentane achieved a 78% isolated yield in just 12 hours, whereas bromocyclopentane yielded only 47% even with extended reaction times. The weaker C-I bond facilitates a much faster oxidative addition step [1].
| Evidence Dimension | Isolated product yield |
| Target Compound Data | 78% yield in 12 hours |
| Comparator Or Baseline | Bromocyclopentane (47% yield) |
| Quantified Difference | +31% absolute yield increase |
| Conditions | Pd(PPh3)4/dppf catalyzed Heck reaction with styrene at 110 °C |
Buyers scaling up cross-coupling processes can justify the higher cost of the iodide through significantly improved throughput, higher yields, and reduced reactor time.
In the synthesis of complex amides via photoinduced copper-catalyzed carbonylative cross-coupling, the choice of the cyclic iodide precursor influences the final isolated yield. When subjected to mild, room-temperature carbonylative coupling with amines, cyclopentyl iodide delivered an exceptional 96% yield of the corresponding amide. In contrast, cyclohexyl iodide provided an 85% yield under the exact same conditions [1].
| Evidence Dimension | Isolated yield of carbonylated product (amide) |
| Target Compound Data | 96% yield |
| Comparator Or Baseline | Cyclohexyl iodide (85% yield) |
| Quantified Difference | 11% higher isolated yield |
| Conditions | [Cu(bcp)DPEphos]PF6 catalyzed photoinduced coupling at room temperature |
In late-stage functionalization or API synthesis, maximizing the yield of the coupling step is critical, making iodocyclopentane a highly effective choice for introducing a cyclic moiety.
When reacting with highly hindered nucleophiles, such as extended π-conjugated bis-enolates, steric bulk around the electrophilic carbon dictates the success of the SN2 pathway. Cyclopentyl iodide provides an excellent balance of reactivity and low steric profile, achieving 78% conversion in just 15 minutes. In contrast, sterically hindered primary acyclic iodides like neopentyl iodide stall at 50% conversion under the same timeframe, proving that the flat cyclopentyl ring minimizes transition-state clashes [1].
| Evidence Dimension | Conversion rate at 15 minutes |
| Target Compound Data | 78% conversion |
| Comparator Or Baseline | Neopentyl iodide (50% conversion) |
| Quantified Difference | 28% higher conversion in early-stage kinetics |
| Conditions | Alkylation of bis-enolates at low temperatures |
For synthesizing sterically congested molecules, iodocyclopentane prevents stalled reactions and ensures rapid, complete conversion where bulkier or acyclic alternatives fail.
Directly leveraging its superior SN2 and cross-coupling kinetics, iodocyclopentane is a highly efficient reagent for installing cyclopentyl groups onto heteroatoms or carbon frameworks in drug discovery and API manufacturing, avoiding the sluggish reaction times and lower yields associated with bromocyclopentane [1].
Due to its highly favorable XAT profile and lack of deactivating torsional strain compared to cyclohexyl iodide, this compound is ideal for generating cyclopentyl radicals in state-of-the-art photoredox catalytic cycles and metallaphotoredox cross-couplings [2].
Used to rapidly generate cyclopentylmagnesium iodide (Grignard) or cyclopentylzinc reagents under mild conditions. The weak C-I bond ensures reliable initiation and complete metal insertion, bypassing the transport-limited and often stubborn initiation phases associated with cyclopentyl bromide [1].
Flammable;Irritant